
1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds characterized by a fused benzene and pyrazine ring. This particular compound has shown significant potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the condensation of ethyl anthranilate with 1,2-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate quinoxaline derivative, which is then oxidized to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature and pH. The use of catalysts such as sulfuric acid or polyphosphoric acid can enhance the reaction efficiency and yield. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Structural Information
- Molecular Formula : C11H10N2O4
- Molecular Weight : 234.21 g/mol
- IUPAC Name : 1-ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- CAS Number : 744227-07-4
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 235.07134 | 148.5 |
[M+Na]+ | 257.05328 | 161.9 |
[M+NH₄]+ | 252.09788 | 154.1 |
[M+K]+ | 273.02722 | 157.3 |
[M-H]− | 233.05678 | 147.6 |
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to bioactive compounds. Research indicates that derivatives of quinoxaline exhibit antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that quinoxaline derivatives showed significant activity against various bacterial strains, suggesting that this compound could be further explored for developing new antibiotics.
Biochemical Applications
This compound has also been utilized in biochemical assays to study enzyme inhibition and protein interactions. The dioxo moiety can interact with various biological targets, making it a candidate for further exploration in drug design.
Case Study: Enzyme Inhibition
Research conducted on the inhibition of specific enzymes involved in metabolic pathways has shown that compounds similar to this compound can effectively inhibit target enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer therapy.
Material Science
The compound's unique chemical structure allows it to be studied as a potential material for organic electronics and photonic devices due to its electronic properties.
Case Study: Organic Photovoltaics
Investigations into the use of quinoxaline derivatives in organic photovoltaic cells have revealed enhanced charge transport properties when incorporated into polymer blends, indicating potential applications in solar energy conversion technologies.
Wirkmechanismus
The mechanism by which 1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is compared with other similar compounds, such as:
Quinoxaline-2-carboxylic acid: Similar structure but lacks the ethyl group.
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: Similar but without the ethyl substitution.
Indole derivatives: Different heterocyclic structure but shares some biological activities.
These compounds differ in their chemical structure and, consequently, their biological and chemical properties
Biologische Aktivität
1-Ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS Number: 744227-07-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of quinoxaline derivatives known for diverse pharmacological properties, including anticancer, antimicrobial, and neuropharmacological effects. This article aims to synthesize findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C₁₁H₁₀N₂O₄
- Molecular Weight : 234.21 g/mol
- Structure : The compound features a quinoxaline core with dioxo and carboxylic acid functional groups which are critical for its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : A series of novel N-substituted derivatives were synthesized and evaluated for their biological activities. One derivative (13d) showed potent antiproliferative activity against HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (leukemia) cell lines with IC₅₀ values of 0.126 μM, 0.071 μM, and 0.164 μM respectively. Additionally, this compound inhibited tubulin polymerization (IC₅₀ = 3.97 μM), arrested the cell cycle at the G2/M phase, and induced apoptosis .
Cell Line | IC₅₀ (μM) |
---|---|
HeLa | 0.126 |
SMMC-7721 | 0.071 |
K562 | 0.164 |
Neuropharmacological Activity
Quinoxaline derivatives have also been explored for their neuropharmacological effects:
- Anxiolytic Effects : In animal models, certain derivatives exhibited anxiolytic effects comparable to diazepam at specific doses. For example, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide showed significant activity at a dose of 2.5 mg/kg .
Antimicrobial Activity
The antimicrobial potential of quinoxaline derivatives has been extensively studied:
- Antifungal Activity : A study indicated that synthesized quinoxaline dione derivatives displayed antifungal activity against various strains such as Candida albicans and Aspergillus species with Minimum Inhibitory Concentration (MIC) values ranging from 12.8 to 15.9 μg/ml .
Microorganism | MIC (μg/ml) |
---|---|
Candida albicans | 12.8 |
Aspergillus fumigatus | 15.9 |
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives often correlates with their structural features:
- Substituent Influence : The presence of specific functional groups can enhance or diminish the biological efficacy of these compounds. For instance, introducing electron-withdrawing groups at certain positions on the quinoxaline structure may increase antiproliferative activity .
Case Studies
Several case studies illustrate the diverse applications of quinoxaline derivatives:
- PARP Inhibition : Recent studies have shown that certain derivatives act as inhibitors of PARP-1 enzyme with IC₅₀ values in the nanomolar range (e.g., IC₅₀ = 3.05 nM). These findings highlight their potential in cancer therapy by targeting DNA repair mechanisms .
- Tubulin Polymerization : The ability of these compounds to inhibit tubulin polymerization suggests a mechanism similar to that of known chemotherapeutic agents like taxanes and vinca alkaloids .
Eigenschaften
IUPAC Name |
1-ethyl-2,3-dioxo-4H-quinoxaline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-13-8-4-3-6(11(16)17)5-7(8)12-9(14)10(13)15/h3-5H,2H2,1H3,(H,12,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFZKHVVUSQPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)NC(=O)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.